Reactivity Profile: Dual Chlorine Substitution vs. Mono-Chloro or Unsubstituted Imidazo[5,1-f][1,2,4]triazine Analogs
This compound serves as a versatile precursor due to its two reactive chlorine atoms at the 2- and 4-positions, enabling sequential or one-pot double derivatization. In contrast, the closest analog, 4-Chloroimidazo[5,1-f][1,2,4]triazine (CAS 889945-79-3), possesses only a single reactive chlorine atom, limiting its utility to monosubstituted derivatives . This structural difference translates into a fundamentally different synthetic utility, as 2,4-Dichloroimidazo[5,1-f][1,2,4]triazine can directly yield the 2,4-disubstituted pattern found in clinically relevant candidates like OSI-027, whereas the mono-chloro analog cannot without additional functionalization steps [1].
| Evidence Dimension | Number of reactive chlorine atoms |
|---|---|
| Target Compound Data | 2 reactive sites (at C2 and C4) |
| Comparator Or Baseline | 4-Chloroimidazo[5,1-f][1,2,4]triazine (CAS 889945-79-3); 1 reactive site (at C4) |
| Quantified Difference | The target compound has 2x more reactive sites, enabling access to a distinct and broader class of disubstituted analogs. |
| Conditions | Nucleophilic aromatic substitution or cross-coupling reaction context. |
Why This Matters
The dual reactivity directly impacts the scope of accessible chemical space in library synthesis, making the target compound essential for exploring structure-activity relationships (SAR) around the 2,4-disubstituted imidazo[5,1-f][1,2,4]triazine motif.
- [1] Kadalbajoo, M., et al. (2010). ACS Medicinal Chemistry Letters, 1(9), 472-477. View Source
